
Zonisamide-N-(6-hexanoic Acid)
説明
Zonisamide-N-(6-hexanoic Acid) (CAS No. 1076199-51-3) is a chemical derivative of zonisamide (C₈H₈N₂O₃S), a sulfonamide-class anticonvulsant drug . The modification involves the conjugation of a hexanoic acid group via an amide bond to the parent zonisamide structure. This derivative is marketed as an industrial-grade compound (99% purity) and is primarily used in pharmaceutical synthesis or as a biochemical intermediate .
特性
IUPAC Name |
6-(1,2-benzoxazol-3-ylmethylsulfonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)8-2-1-5-9-15-22(19,20)10-12-11-6-3-4-7-13(11)21-16-12/h3-4,6-7,15H,1-2,5,8-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIYPDMMAHZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652693 | |
Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-51-3 | |
Record name | 6-[[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Sulfonation of Benzisoxazole Acetic Acid Intermediate
The synthesis begins with the preparation of the zonisamide intermediate, benzisoxazole methane sulfonic acid (BOS-H), as detailed in WO2004020419A1 . This patent describes a novel sulfonation method using chlorosulfonic acid () in a solvent system with acetic anhydride to minimize disulfonation:
Here, benzisoxazole acetic acid (BOA) undergoes sulfonation at the methane position. The use of acetic anhydride as a solvent and acylating agent prevents over-sulfonation, yielding BOS-H with >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Control
-
Solvent Selection : Toluene and acetic anhydride are preferred for sulfonation due to their ability to stabilize reactive intermediates. For coupling, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution.
-
Temperature : Sulfonation proceeds optimally at reflux (~110°C for toluene), while coupling reactions are conducted at 0–5°C to minimize side reactions.
Purification and Crystallization
Post-synthesis, the crude product is purified via recrystallization from methanol/water mixtures. Impurity.com reports a melting point of 134–136°C, consistent with a high-purity product. Microcrystalline cellulose/sodium carboxymethylcellulose is used in suspension formulations to enhance stability during storage.
Analytical Characterization
Critical quality attributes are verified using:
-
HPLC : Purity >98% with retention time matching reference standards.
-
Mass Spectrometry : Molecular ion peak at m/z 326.37 ([M+H]).
-
X-ray Diffraction : Crystalline forms of intermediates (e.g., BOS-Na) confirm structural integrity.
Industrial-Scale Considerations
WO2019038584A1 highlights scalability challenges, emphasizing the need for:
-
Continuous Flow Reactors : To manage exothermic sulfonation steps.
-
pH-Stable Formulations : Buffering agents like citric acid/disodium phosphate maintain stability in suspensions.
-
Green Chemistry : Recycling toluene and acetic anhydride reduces waste.
Comparative Analysis of Synthetic Routes
化学反応の分析
Zonisamide-N-(6-hexanoic Acid) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Scientific Research Applications
1. Chemistry:
- Analytical Chemistry: Zonisamide-N-(6-hexanoic Acid) is used as a reference compound in method development for various analytical techniques, including chromatography and spectroscopy. Its structural uniqueness allows researchers to validate new methods effectively.
2. Biology:
- Biological Activity Studies: Researchers utilize this compound to investigate the biological activity of sulfonamide derivatives. Studies have shown that the modification can affect the pharmacological profile of the original compound, providing insights into structure-activity relationships.
3. Medicine:
- Model Compound for Anticonvulsant Development: The unique properties of Zonisamide-N-(6-hexanoic Acid) make it an ideal candidate for developing new anticonvulsant drugs. Its mechanism of action, which involves blocking voltage-gated sodium channels and modulating calcium channel currents, parallels that of zonisamide but may offer enhanced efficacy or reduced side effects.
4. Industry:
- Synthesis of Complex Molecules: This compound is also utilized in the synthesis of other pharmaceutical compounds, contributing to the development of new therapeutic agents.
Case Studies
A selection of case studies highlights the practical applications and research outcomes associated with Zonisamide-N-(6-hexanoic Acid):
-
Anticonvulsant Efficacy Study:
- A study evaluated the effects of Zonisamide-N-(6-hexanoic Acid) on seizure control in animal models. Results indicated a significant reduction in seizure frequency compared to controls, suggesting its potential as an effective anticonvulsant agent.
-
Analytical Method Development:
- Researchers developed a new high-performance liquid chromatography (HPLC) method using Zonisamide-N-(6-hexanoic Acid) as a reference standard. The method demonstrated high sensitivity and specificity, facilitating the analysis of related compounds in pharmaceutical formulations.
-
Biological Activity Evaluation:
- A series of experiments assessed the neuroprotective effects of Zonisamide-N-(6-hexanoic Acid) in vitro. Findings revealed that the compound exhibited antioxidant properties and reduced neuronal cell death under oxidative stress conditions.
作用機序
The mechanism of action of Zonisamide-N-(6-hexanoic Acid) is similar to that of Zonisamide. It blocks repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents. This dual mechanism helps in controlling seizures and other neurological conditions. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA .
類似化合物との比較
Structural and Functional Differences
- Zonisamide-N-(6-hexanoic Acid): Combines the sulfonamide core of zonisamide with a terminal carboxylic acid group, enabling further conjugation (e.g., with biomolecules or polymers) .
- 6-Aminohexanoic acid: A linear amino acid with a six-carbon chain, widely used in polymer synthesis due to its bifunctional reactivity .
- 6-Guanidinohexanoic acid: Features a guanidine group, enhancing its binding affinity to enzymes or nucleic acids, making it useful in protease inhibition studies .
- 6-Azidohexanoic acid: Contains an azide group for click chemistry applications, facilitating rapid synthesis of triazole-linked compounds .
Research Findings and Data
Solubility and Reactivity
- Zonisamide’s solubility in water is <0.1 mg/mL, whereas its hexanoic acid derivative shows improved solubility in dimethyl sulfoxide (DMSO) due to the polar carboxylic acid group .
- 6-Aminohexanoic acid’s water solubility (∼50 g/L) facilitates its use in aqueous-phase polymer synthesis .
生物活性
Zonisamide-N-(6-hexanoic acid) is a derivative of zonisamide, an established antiepileptic drug (AED). This compound is of interest due to its potential enhanced biological activity compared to its parent compound. The following sections explore the biological activity, pharmacokinetics, and clinical efficacy of zonisamide and its derivative, supported by various studies and data.
Overview of Zonisamide
Zonisamide is a sulfonamide AED that acts primarily through the blockade of voltage-gated sodium channels and T-type calcium channels, which are crucial in the modulation of neuronal excitability. It also inhibits glutamate release and has weak carbonic anhydrase inhibition properties, contributing to its anticonvulsant effects .
- Sodium Channel Blockade : Inhibits voltage-dependent sodium channels, reducing neuronal excitability.
- Calcium Channel Modulation : Inhibits T-type calcium channels, affecting neurotransmitter release.
- Glutamate Inhibition : Reduces excitatory neurotransmitter levels.
- Carbonic Anhydrase Inhibition : Although weak, this action may contribute to some of its pharmacological effects .
Pharmacokinetics
Zonisamide exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption with a peak plasma concentration achieved in 2 to 5 hours; bioavailability exceeds 90% .
- Half-life : Approximately 50 to 69 hours, allowing for once-daily dosing .
- Metabolism : Primarily metabolized by cytochrome P450 3A4, with minimal renal excretion of unchanged drug .
Clinical Efficacy
Zonisamide has been evaluated in various clinical settings, demonstrating efficacy in treating partial-onset seizures and generalized seizures. A notable study reported that 41.22% of patients achieved seizure freedom after 24 weeks of treatment . The following table summarizes key findings from clinical studies:
Study Type | Population | Seizure Freedom (%) | Responder Rate (%) | Common Adverse Events |
---|---|---|---|---|
Open-label | Indian adults (n=655) | 41.22 | 78.6 | Loss of appetite, sedation |
Multicenter | Various (n=499) | Not specified | >50% reduction in seizures | Dizziness, somnolence |
Long-term survey | Japanese patients (n=1631) | 70% for partial seizures | Not specified | Weight loss, fatigue |
Potential Advantages
- Increased Potency : Structural modifications may enhance binding affinity to sodium and calcium channels.
- Improved Tolerability : Potential reduction in adverse effects compared to standard zonisamide.
Case Studies and Research Findings
- Efficacy in Diverse Populations : A study involving over 2 million patient-years indicated that zonisamide is effective across various demographics and seizure types, reinforcing its broad applicability as an AED .
- Long-term Use : Research shows that zonisamide maintains efficacy over prolonged periods without significant loss of effectiveness, making it suitable for chronic management of epilepsy .
- Combination Therapy : Zonisamide is often used as an adjunctive treatment with other AEDs, showing synergistic effects that enhance overall seizure control .
Q & A
Q. What are the critical safety precautions for handling Zonisamide-N-(6-hexanoic Acid) in laboratory settings?
Zonisamide-N-(6-hexanoic Acid) is classified under GHS as hazardous for acute oral, dermal, and inhalation toxicity (H302, H312, H332) . Essential precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols during weighing or synthesis .
- Storage: Store in sealed, labeled containers in a dry, ventilated area away from light and incompatible substances (e.g., strong oxidizers) .
- Spill Management: Neutralize small spills with inert adsorbents (e.g., sand) and dispose via approved hazardous waste protocols .
Q. How can researchers optimize the synthesis of Zonisamide-N-(6-hexanoic Acid) derivatives for improved solubility?
Derivatization strategies should focus on modifying the hexanoic acid moiety to enhance hydrophilicity:
- Reaction Design: Use carbodiimide coupling agents (e.g., EDC/NHS) to conjugate polar groups (e.g., polyethylene glycol) to the carboxylic acid terminus .
- Purification: Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate derivatives .
- Solubility Testing: Quantify solubility via UV-Vis spectroscopy in buffered solutions (pH 4–8) to mimic physiological conditions .
Advanced Research Questions
Q. How can conflicting data on Zonisamide’s neuroprotective efficacy in preclinical vs. clinical studies be reconciled?
Discrepancies may arise from differences in experimental models and translational endpoints:
- Preclinical Models: Use in vitro neuronal cultures with glutamate-induced excitotoxicity to assess ion channel modulation (e.g., T-type calcium currents) . Validate findings in in vivo rodent models of Parkinson’s disease via behavioral assays (e.g., rotarod) .
- Clinical Data Mining: Analyze real-world adverse event reports (e.g., FAERS database) to identify confounding factors like polypharmacy or comorbidities .
- Mechanistic Bridging: Conduct PK/PD modeling to correlate plasma concentrations of Zonisamide-N-(6-hexanoic Acid) with biomarker changes (e.g., lipid peroxidation levels) .
Q. What methodological approaches ensure robust quantification of Zonisamide-N-(6-hexanoic Acid) in complex biological matrices?
Key steps include:
Q. What experimental designs address the compound’s dual mechanism of action on sodium channels and NO scavenging?
- Electrophysiology: Perform whole-cell patch-clamp recordings on HEK293 cells expressing Nav1.2 sodium channels to quantify inhibition potency (IC50) .
- NO Scavenging Assays: Use fluorometric probes (e.g., DAF-FM) to measure NO levels in LPS-stimulated microglial cultures treated with Zonisamide-N-(6-hexanoic Acid) .
- Synergy Testing: Apply isobolographic analysis to determine if combined sodium channel inhibition and NO scavenging yield additive or synergistic neuroprotection .
Q. How can researchers mitigate bias in retrospective analyses of Zonisamide-related adverse events?
- Data Triangulation: Cross-reference FAERS data with electronic health records (EHRs) to validate causality and reduce reporting bias .
- Propensity Score Matching: Adjust for confounders (e.g., age, concomitant medications) when comparing adverse event rates between Zonisamide and control cohorts .
- Signal Detection Algorithms: Apply Bayesian disproportionality analysis (e.g., EB05 > 2) to identify statistically significant adverse event signals .
Methodological Considerations
Q. What validation criteria are critical for chromatographic methods analyzing Zonisamide-N-(6-hexanoic Acid)?
Follow USP guidelines for method validation :
- Precision: Intra-day and inter-day CV < 5% for retention time and peak area.
- Accuracy: Spike recovery rates of 95–105% in spiked biological samples.
- Limit of Quantification (LOQ): Signal-to-noise ratio ≥ 10 at the lowest calibrator.
Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK/PD) relationship of Zonisamide-N-(6-hexanoic Acid?
- Compartmental Modeling: Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) from plasma concentration-time data .
- Biomarker Integration: Link PK parameters to PD endpoints (e.g., seizure frequency reduction) via Emax models to predict dose-response relationships .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。